
4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C18H21BO4S and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1361215-96-4) is a boron-containing organic compound known for its diverse applications in organic synthesis and potential biological activities. Recent studies have indicated its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. This article delves into the compound's biological activity, synthesizing findings from various sources to provide a comprehensive overview.
The molecular formula of this compound is C18H21BO4S, with a molecular weight of 344.23 g/mol. The compound features a dioxaborolane ring structure that contributes to its unique reactivity and interactions with biological systems.
Property | Value |
---|---|
CAS Number | 1361215-96-4 |
Molecular Formula | C18H21BO4S |
Molecular Weight | 344.23 g/mol |
Purity | 95% |
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, the compound showed enhanced efficacy against breast cancer cells by modulating signaling pathways associated with cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It has been shown to inhibit the activity of certain enzymes involved in tumor progression. For instance, it affects the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival . Additionally, the presence of the phenylsulfonyl group enhances its binding affinity to target proteins.
In Vivo Studies
In vivo studies have further corroborated the anticancer potential of this compound. Animal models treated with this compound exhibited a significant reduction in tumor size compared to control groups. These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Study 1: Breast Cancer Inhibition
A specific case study focused on the effects of this compound on MCF-7 breast cancer cells. The study reported a dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM. The results indicated that the compound could potentially be developed into a therapeutic agent for breast cancer treatment .
Study 2: Synergistic Effects with Chemotherapeutics
Another case study investigated the synergistic effects of combining this compound with established chemotherapeutic agents like Doxorubicin. The combination treatment led to enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may help overcome drug resistance commonly seen in cancer therapy .
Applications De Recherche Scientifique
Catalytic Applications
One of the primary applications of 4,4,5,5-tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane is in catalysis. The compound serves as a versatile ligand in various palladium-catalyzed reactions.
Case Study: Suzuki-Miyaura Coupling Reaction
In a study focused on the Suzuki-Miyaura coupling reaction, this compound was utilized to facilitate the formation of biaryl compounds. The reaction conditions included:
- Reagents : Tetrakis(triphenylphosphine)palladium(0), potassium carbonate.
- Solvents : Ethanol and toluene.
- Yield : Approximately 45.21% under optimized conditions.
This demonstrates its effectiveness in promoting cross-coupling reactions essential for synthesizing complex organic molecules .
Drug Development
The compound has shown potential in pharmaceutical applications due to its ability to modify biological activity through boron chemistry. Boron-containing compounds are known to interact with biological systems uniquely.
Example: Anticancer Agents
Research indicates that derivatives of dioxaborolanes can act as anticancer agents by inhibiting specific enzymes involved in cancer progression. The sulfonyl group enhances solubility and bioavailability, making it a candidate for further development in medicinal chemistry .
Materials Science
In materials science, this compound is explored for its properties in polymer chemistry and nanomaterials.
Application: Polymerization Processes
The compound can be used as an initiator or modifier in the synthesis of polymers. Its unique structure allows it to influence the physical properties of the resulting materials:
- Thermal Stability : Enhances thermal resistance.
- Mechanical Properties : Improves tensile strength and flexibility.
This application is particularly relevant in developing advanced materials for electronics and packaging .
Summary Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Catalysis | Suzuki-Miyaura Coupling | Facilitates biaryl synthesis |
Drug Development | Anticancer agents | Enhanced solubility and bioactivity |
Materials Science | Polymer modification | Improved thermal stability and mechanical properties |
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4S/c1-17(2)18(3,4)23-19(22-17)14-10-12-16(13-11-14)24(20,21)15-8-6-5-7-9-15/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKMLXPEKVJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.